molecular formula C6H4F2S B064330 2,6-Difluorobenzenethiol CAS No. 172366-44-8

2,6-Difluorobenzenethiol

Cat. No.: B064330
CAS No.: 172366-44-8
M. Wt: 146.16 g/mol
InChI Key: PALORHWWZVBSLZ-UHFFFAOYSA-N
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Description

2,6-Difluorobenzenethiol is a sulfur-containing organic compound with the chemical formula C6H4F2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various fields such as medical, environmental, and industrial research.

Mechanism of Action

Target of Action

The primary targets of 2,6-Difluorobenzenethiol are currently not well-defined in the literature. This compound is a derivative of benzenethiol, which is known to interact with various biological targets. The specific targets of this compound and their roles remain to be elucidated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Difluorobenzenethiol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which can then be further reacted with polyfluoroaromatic amines . Another method involves the bromination of 2,6-difluorotoluene using hydrobromic acid and oxydol under lighting conditions to produce 2,6-difluorobenzyl bromide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hydrobromic acid and oxydol instead of traditional brominating reagents like N-bromosuccinimide helps in reducing production costs and achieving high product purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorobenzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides are commonly used in substitution reactions

Major Products:

    Oxidation: Sulfonic acids and sulfoxides.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2,6-Difluorobenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals

Comparison with Similar Compounds

  • 2,4-Difluorobenzenethiol
  • 4-Fluorothiophenol
  • 4-Nitrothiophenol
  • 4-Chlorothiophenol
  • 4-Methylbenzenethiol
  • 4-Bromothiophenol
  • 2,3,4,5,6-Pentafluorothiophenol
  • 3,5-Difluorothiophenol
  • 3,5-Bis(trifluoromethyl)benzenethiol
  • 2,4-Dimethylbenzenethiol

Uniqueness: 2,6-Difluorobenzenethiol is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions compared to other similar compounds. This unique structure makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2,6-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALORHWWZVBSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541677
Record name 2,6-Difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172366-44-8
Record name 2,6-Difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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